molecular formula C17H16N4O B2735892 3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide CAS No. 691398-69-3

3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide

Cat. No.: B2735892
CAS No.: 691398-69-3
M. Wt: 292.342
InChI Key: XSMRLKCJBGUGPO-UHFFFAOYSA-N
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Description

3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with diphenylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-1,2,4-triazole: A simpler triazole derivative with similar biological activities.

    N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide: Another triazole compound with comparable properties.

Uniqueness

3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl and diphenyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

3,5-dimethyl-N,N-diphenyl-1,2,4-triazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-13-18-14(2)21(19-13)17(22)20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMRLKCJBGUGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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